2-(Difluoromethyl)-3-methyl-4-nitro-1H-indole
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Overview
Description
2-(Difluoromethyl)-3-methyl-4-nitro-1H-indole is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, a methyl group, and a nitro group attached to an indole ring. The presence of these functional groups imparts unique chemical properties to the molecule, making it valuable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-(Difluoromethyl)-3-methyl-4-nitro-1H-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the indole core using a mixture of concentrated sulfuric acid and nitric acid.
Methylation: The methyl group can be added through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(Difluoromethyl)-3-methyl-4-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling: The indole ring can undergo cross-coupling reactions with aryl halides using palladium catalysts to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions include amino derivatives, substituted indoles, and biaryl compounds.
Scientific Research Applications
2-(Difluoromethyl)-3-methyl-4-nitro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-methyl-4-nitro-1H-indole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and reach its target sites. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
2-(Difluoromethyl)-3-methyl-4-nitro-1H-indole can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-3-methyl-4-nitro-1H-indole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
2-(Difluoromethyl)-3-methyl-5-nitro-1H-indole: The position of the nitro group is different, which can influence the compound’s electronic properties and reactivity.
2-(Difluoromethyl)-3-ethyl-4-nitro-1H-indole: The presence of an ethyl group instead of a methyl group can alter the compound’s steric and electronic characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H8F2N2O2 |
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Molecular Weight |
226.18 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-methyl-4-nitro-1H-indole |
InChI |
InChI=1S/C10H8F2N2O2/c1-5-8-6(13-9(5)10(11)12)3-2-4-7(8)14(15)16/h2-4,10,13H,1H3 |
InChI Key |
AUXAJVNFFFUJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=CC=C2)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
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